molecular formula C10H10FNO2S B2539665 3-((4-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide CAS No. 321942-96-5

3-((4-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide

Cat. No. B2539665
CAS RN: 321942-96-5
M. Wt: 227.25
InChI Key: XAVYARGPEPGJFM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Chemical reactions involving “3-((4-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide” are not explicitly mentioned in the literature .

Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

CDK2 (cyclin-dependent kinase 2) is a promising target for cancer therapy. Researchers have designed and synthesized a set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds. These compounds were evaluated as novel CDK2 inhibitors . Notably:

Heterocycle Synthesis

3-Amino-1,2,4-triazole, a precursor to our compound, serves as an effective nucleophile in multicomponent reactions. It participates in controlled multidirectional reactions, leading to the synthesis of diverse nitrogen-containing heterocycles .

Anti-Inflammatory Agents

Derivatives of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile were investigated for their anti-inflammatory potential. In vivo studies using a rat paw edema model demonstrated their efficacy. Additionally, the compounds exhibited COX-2 inhibitory activity .

properties

IUPAC Name

N-(4-fluorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2S/c11-8-1-3-9(4-2-8)12-10-5-6-15(13,14)7-10/h1-6,10,12H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVYARGPEPGJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide

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